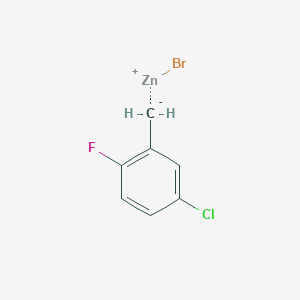
2-(2,5-Dibromophenyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the Suzuki reaction has been used for C–C bond formations in organic molecules . In one study, novel derivatives of 2,5-dibromo-3-methylthiophene were synthesized via the Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. For the related compound “2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, the molecular formula is C12H15BBr2O2 .Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the Suzuki reaction is a convenient method for C–C bond formations in organic molecules .Scientific Research Applications
Polymer Synthesis and Characterization
2-(2,5-Dibromophenyl)-1,3-dioxolane is used in the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This process involves polymerization with benzoyl peroxide, followed by characterization using spectroscopic techniques and thermal analysis. The thermal degradation of the polymer produces a range of volatile products, which have been studied in detail to understand the degradation mechanisms (Coskun et al., 1998).
Structural Studies and Synthesis of Derivatives
The compound is also involved in the synthesis of various structural derivatives. For instance, (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane has been synthesized from dimethyl-L-tartrate and benzophenone, with X-ray and IR studies revealing its conformational properties (Irurre et al., 1992).
Efficient Preparation of Derivatives
Efficient preparation methods for derivatives such as 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane have been developed. These derivatives are valuable as methyl vinyl ketone equivalents in various synthetic applications (Petroski, 2002).
Applications in Heterocyclic Chemistry
In heterocyclic chemistry, this compound derivatives have been studied for their syntheses and reactions, contributing to the development of compounds like dioxolanes and oxathiolanes (Aitken, 1990).
Catalysis in Organic Reactions
This chemical is also relevant in catalysis, particularly in palladium-catalyzed Suzuki cross-coupling reactions. Its derivatives serve as efficient catalysts, significantly enhancing the yields in these important organic transformations (Bei et al., 1999).
Ligand Design for Asymmetric Catalysis
This compound derivatives have been employed in designing monophosphine ligands for asymmetric catalysis. These ligands have shown high efficiency and enantioselectivity in various organic reactions (Zhang & RajanBabu, 2004).
Properties
IUPAC Name |
2-(2,5-dibromophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLACMTYMHWMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


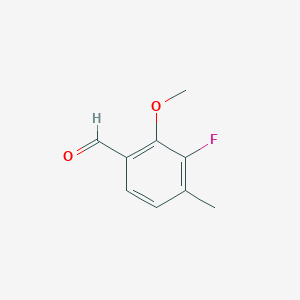

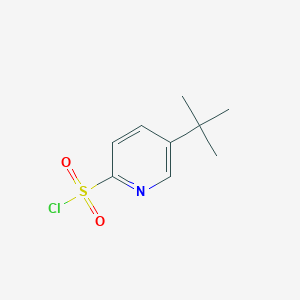
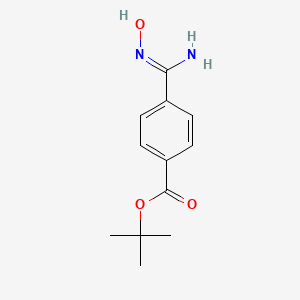
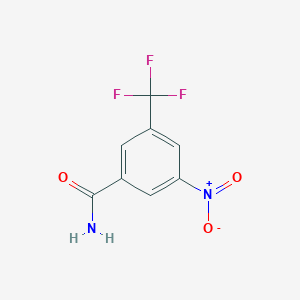

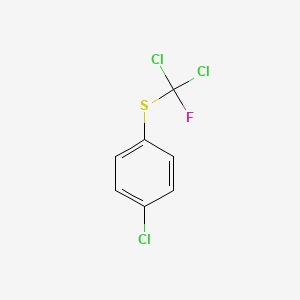
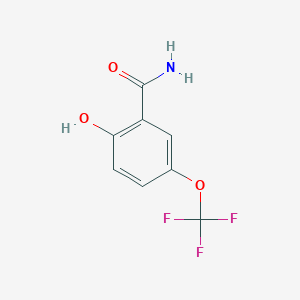
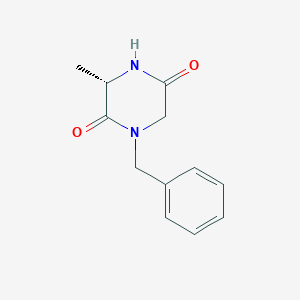

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)
